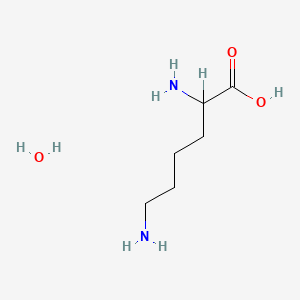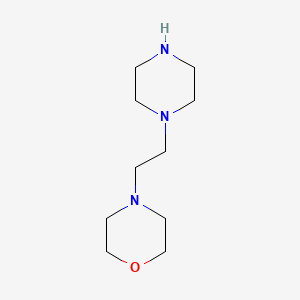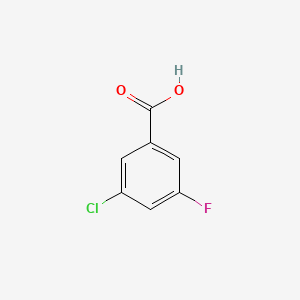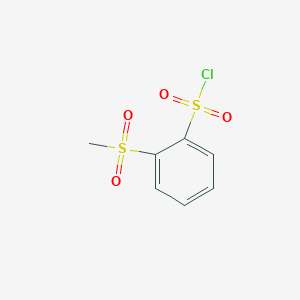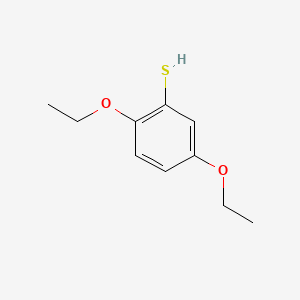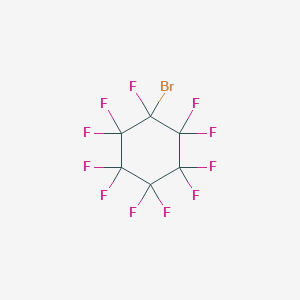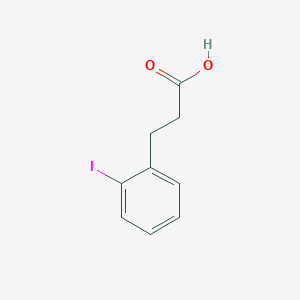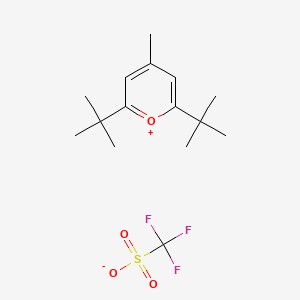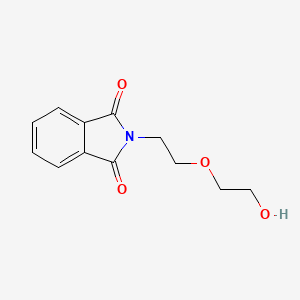
2-(2-(2-Hidroxietoxi)etil)isoindolina-1,3-diona
Descripción general
Descripción
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione, also known as Irgacure 784, is a photoinitiator commonly used in the production of UV-curable coatings and inks . It is an organic compound with a wide range of applications in the scientific research field.
Synthesis Analysis
The synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione involves the reaction of 2-(2-aminoethyl)-ethanol and phthalic anhydride. The reaction mixture is dissolved in toluene and then heated under reflux for 6 hours with a Dean-Stark apparatus .Molecular Structure Analysis
The molecular formula of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is C12H13NO4, and its molecular weight is 235.24 . The InChI code is 1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 .Physical And Chemical Properties Analysis
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is a solid at room temperature . Its density is 1.3±0.1 g/cm3, boiling point is 412.0±25.0 °C at 760 mmHg, and flash point is 203.0±23.2 °C .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de isoindolina-1,3-diona, incluyendo 2-(2-(2-Hidroxietoxi)etil)isoindolina-1,3-diona, han sido sintetizados y evaluados por sus propiedades anticancerígenas . Estos compuestos han demostrado ser prometedores en la inhibición de la viabilidad de las células cancerosas, como las líneas celulares de cáncer de sangre K562 y Raji, lo que indica un posible uso en la terapia contra el cáncer.
Producción de Medicamentos Antivirales
Este compuesto se ha utilizado en la producción de medicamentos antivirales como Zovirax . Funciona inhibiendo la replicación viral, lo que logra interfiriendo con la síntesis de ADN o alterando la permeabilidad de la membrana celular, proporcionando así un medio para tratar infecciones virales como el virus del herpes simple.
Modulación del Receptor de Dopamina
El compuesto ha demostrado potencial en la modulación del receptor de dopamina D3 . Esto sugiere una posible aplicación como agente antipsicótico, proporcionando una nueva vía para el tratamiento de trastornos psiquiátricos como la esquizofrenia.
Materiales Fotocromáticos
La estructura química única de This compound se presta a aplicaciones en materiales fotocromáticos . Estos son materiales que cambian de color cuando se exponen a la luz, que se pueden utilizar en diversas tecnologías, como ventanas inteligentes y gafas de sol.
Aditivos para Polímeros
Debido a su reactividad y estabilidad, este compuesto se puede utilizar como aditivo en polímeros . Puede mejorar las propiedades de los polímeros, como mejorar su estabilidad térmica o modificar sus características mecánicas, lo que es valioso en ciencia e ingeniería de materiales.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission .
Mode of Action
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione interacts with great affinity at the peripheral anionic site (PAS) of human AChE . This interaction inhibits the activity of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
The inhibition of AChE by 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione affects the cholinergic pathway . This pathway is crucial for nerve transmission, and its modulation can have significant effects on neurological function .
Result of Action
The inhibition of AChE by 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione leads to an increase in the concentration of acetylcholine in the synaptic cleft . This increase can enhance nerve transmission, potentially leading to improved neurological function .
Análisis Bioquímico
Biochemical Properties
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of the dopamine receptor D2, which is crucial for neurotransmission . The compound’s interaction with this receptor involves binding to specific amino acid residues, leading to changes in receptor activity. Additionally, 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione has been found to inhibit viral replication by interfering with DNA synthesis and altering cell membrane permeability .
Cellular Effects
The effects of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis and necrosis in cancer cells, particularly in blood cancer cell lines such as K562 and Raji cells . The compound’s impact on cell signaling pathways, such as those involving the dopamine receptor D2, further underscores its significance in cellular processes .
Molecular Mechanism
At the molecular level, 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with the dopamine receptor D2 involves binding to key amino acid residues, resulting in altered receptor activity . Additionally, the compound’s ability to inhibit viral replication is attributed to its interference with DNA synthesis and cell membrane permeability .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its effectiveness. Studies have shown that it remains stable under specific conditions, such as sealed in dry environments at temperatures between 2-8°C . Long-term effects on cellular function have also been observed, with the compound demonstrating sustained activity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione vary with different dosages in animal models. Research has shown that the compound exhibits anticonvulsant activity at specific doses, with higher doses potentially leading to toxic or adverse effects . For example, in mice, the compound demonstrated significant anticonvulsant activity at a dose of 15.1 mg/kg, while higher doses resulted in neurotoxicity .
Metabolic Pathways
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its modulation of the dopamine receptor D2 suggests its involvement in neurotransmitter metabolism . Additionally, the compound’s impact on viral replication indicates its role in metabolic processes related to DNA synthesis .
Transport and Distribution
The transport and distribution of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione within cells and tissues are essential for its activity. The compound is transported through specific transporters and binding proteins, which influence its localization and accumulation . Its ability to alter cell membrane permeability further affects its distribution within cells .
Subcellular Localization
The subcellular localization of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is critical for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its interaction with the dopamine receptor D2, for example, involves localization to the cell membrane, where it exerts its effects .
Propiedades
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIFGNPYPHRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373091 | |
| Record name | 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69676-63-7 | |
| Record name | 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
